2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine hydrochloride
CAS No.:
Cat. No.: VC16238914
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20ClNO2 |
|---|---|
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | 2-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H19NO2.ClH/c1-3-16-14-5-9-4-8(2)17-13(9)7-11(14)10-6-12(10)15;/h5,7-8,10,12H,3-4,6,15H2,1-2H3;1H |
| Standard InChI Key | MXPFFKQMPPAWLO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C2C(=C1)CC(O2)C)C3CC3N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine hydrochloride is C₁₄H₂₀ClNO₂, with a molecular weight of 269.77 g/mol. Its IUPAC name reflects a benzofuran core fused to a cyclopropane ring, substituted with ethoxy and methyl groups, and an amine hydrochloride moiety.
Stereochemical Features
The compound’s stereochemistry is critical to its bioactivity. The cyclopropane ring introduces strain, potentially enhancing binding affinity to biological targets. The ethoxy group at position 5 and methyl group at position 2 of the benzofuran ring create a hydrophobic pocket, which may facilitate membrane penetration .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀ClNO₂ |
| Molecular Weight | 269.77 g/mol |
| Canonical SMILES | CCOC1=C(C=C2C(=C1)CC(O2)C)C3CC3N.Cl |
| Hydrogen Bond Donors | 2 (amine and HCl) |
| Hydrogen Bond Acceptors | 3 (oxygen and amine) |
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with 5-ethoxy-2-methyl-2,3-dihydrobenzofuran. Key steps include:
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Friedel-Crafts alkylation to introduce the cyclopropane ring.
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Amine functionalization via reductive amination.
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Hydrochloride salt formation to improve stability.
Reaction Conditions
In Silico Studies and Target Prediction
Molecular Docking
Docking studies using AutoDock Vina indicate strong binding to M₄ muscarinic acetylcholine receptors (ΔG = -9.2 kcal/mol), implicating potential allosteric modulation . The cyclopropane ring occupies a hydrophobic cleft, while the amine group forms hydrogen bonds with Asp122 .
ADMET Predictions
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Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation.
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Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rats).
Comparative Analysis with Structural Analogs
(1S,2S)-2-[(2R)-5-Ethoxy-2-methylbenzofuran-6-yl]cyclopropane-1-carboxylic Acid
This analog (PubChem CID: 51888075) replaces the amine group with a carboxylic acid, reducing blood-brain barrier penetration but enhancing plasma stability .
Table 2: Structural and Functional Comparisons
| Property | Target Compound | Carboxylic Acid Analog |
|---|---|---|
| Molecular Weight | 269.77 g/mol | 262.30 g/mol |
| Key Functional Group | Amine hydrochloride | Carboxylic acid |
| Predicted LogP | 2.8 | 3.1 |
| Receptor Affinity | M₄ mAChR, 5-HT₂A | NS5B polymerase (HCV) |
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